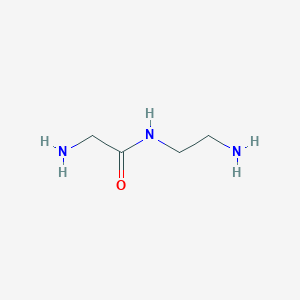
2-Amino-N-(2-aminoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-aminoethyl)acetamide is an organic compound with the molecular formula C4H10N2OThis compound is a versatile organic building block used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-N-(2-aminoethyl)acetamide can be synthesized through the acylation of ethylenediamine with acetic anhydride. The reaction typically involves the following steps:
Reactants: Ethylenediamine and acetic anhydride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The crude product is purified through recrystallization or distillation to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation processes. The reaction conditions are optimized for maximum yield and purity, and the product is often used as an intermediate in the synthesis of other chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-aminoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-N-(2-aminoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-aminoethyl)acetamide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylethylenediamine: Similar in structure but with different functional groups.
2-(Acetamido)ethylamine: Another related compound with similar applications.
Uniqueness
2-Amino-N-(2-aminoethyl)acetamide is unique due to its dual amino groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in various fields, including chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
84354-31-4 |
|---|---|
Formule moléculaire |
C4H11N3O |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-amino-N-(2-aminoethyl)acetamide |
InChI |
InChI=1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8) |
Clé InChI |
NFSGQYGMPDCEFD-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
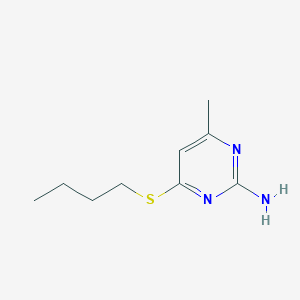
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

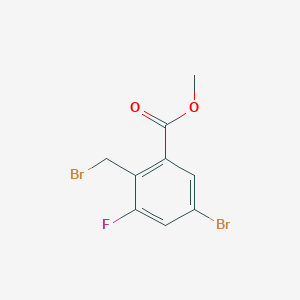
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
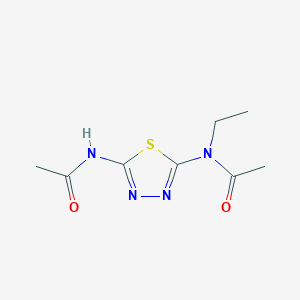
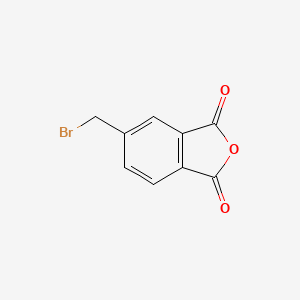
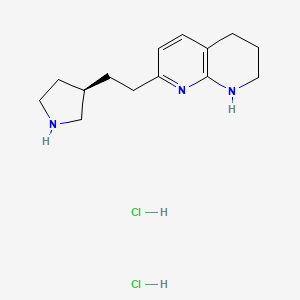
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
